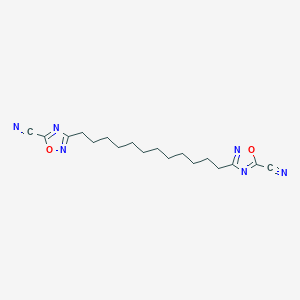![molecular formula C14H20N4 B12609473 Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-pyrazinyl- CAS No. 646056-96-4](/img/structure/B12609473.png)
Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-pyrazinyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine], 1’-pyrazinyl- is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine], 1’-pyrazinyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the azabicyclo[2.2.2]octane core: This can be achieved through a [4+2] cycloaddition reaction between a diene and a dienophile.
Attachment of the pyrazinyl group: This step usually involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyrazinyl moiety to the spirocyclic core.
Industrial Production Methods
Industrial production of Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine], 1’-pyrazinyl- may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine], 1’-pyrazinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or alcohols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine], 1’-pyrazinyl- has numerous applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Organic Synthesis: Its unique structure makes it a valuable building block for the synthesis of complex organic molecules.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential biological activities.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism by which Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine], 1’-pyrazinyl- exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For example, the compound may inhibit certain enzymes involved in disease processes or bind to receptors to alter cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine], 1’-pyridinyl-
- Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine], 1’-quinolinyl-
- Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine], 1’-benzyl-
Uniqueness
Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine], 1’-pyrazinyl- stands out due to its specific pyrazinyl group, which imparts unique electronic and steric properties. These properties can influence the compound’s reactivity, biological activity, and interactions with molecular targets, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
646056-96-4 |
|---|---|
Molekularformel |
C14H20N4 |
Molekulargewicht |
244.34 g/mol |
IUPAC-Name |
1'-pyrazin-2-ylspiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine] |
InChI |
InChI=1S/C14H20N4/c1-6-18-7-2-12(1)9-14(18)3-8-17(11-14)13-10-15-4-5-16-13/h4-5,10,12H,1-3,6-9,11H2 |
InChI-Schlüssel |
AXIFFTYXGCEOIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCC1CC23CCN(C3)C4=NC=CN=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Carbamic acid, N-[4-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B12609398.png)

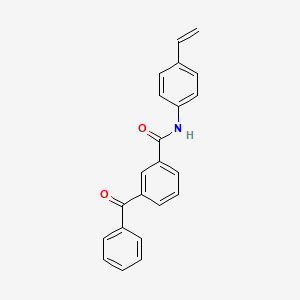

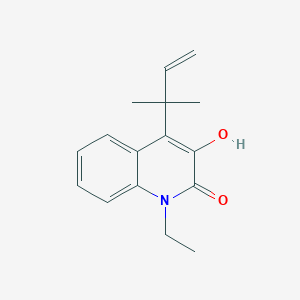
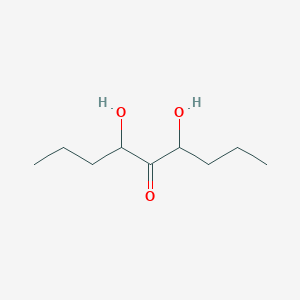

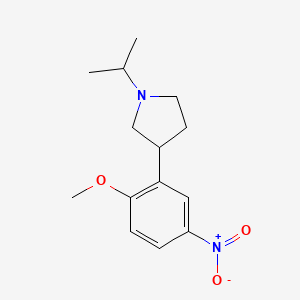
![2-Butanone, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)](/img/structure/B12609437.png)
![(2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-ol](/img/structure/B12609445.png)
![Hydrazinyl[4-(hydrazinylidenemethyl)phenyl]methanol](/img/structure/B12609458.png)
![4-[(2,5-Dimethylphenyl)methoxy]piperidine;2,2,2-trifluoroacetic acid](/img/structure/B12609461.png)

